![molecular formula C12H10N2 B3348930 3-Methylimidazo[5,1-a]isoquinoline CAS No. 19382-58-2](/img/structure/B3348930.png)
3-Methylimidazo[5,1-a]isoquinoline
概要
説明
3-Methylimidazo[5,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. These compounds are characterized by a fused ring structure consisting of an imidazole ring and an isoquinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-Methylimidazo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole or isoquinoline rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups into the molecule.
科学的研究の応用
3-MeIQ is primarily recognized for its carcinogenic properties . It belongs to a class of compounds known as heterocyclic amines (HCAs), which are formed during the cooking of meat at high temperatures. Research has demonstrated that 3-MeIQ can induce DNA damage and mutations, contributing to its classification as a potential carcinogen.
Carcinogenicity Studies
- Mechanism of Action : 3-MeIQ is metabolically activated to form reactive intermediates that can bind to DNA, leading to mutagenic lesions. Studies have shown that exposure to this compound results in the formation of DNA adducts in various animal models, indicating its potential role in cancer development .
- Epidemiological Evidence : Epidemiological studies suggest a correlation between the consumption of well-cooked meats containing HCAs and an increased risk of colorectal cancer .
Synthetic Methodologies
The synthesis of 3-MeIQ has been the subject of extensive research due to its importance in understanding HCAs' formation and their biological implications.
Synthetic Approaches
- Conventional Synthesis : Traditional methods for synthesizing 3-MeIQ involve multi-step reactions starting from simpler organic compounds. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce by-products.
- Innovative Techniques : Novel synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have been developed to enhance efficiency and reduce reaction times .
Therapeutic Potential
Despite its carcinogenic properties, there is ongoing research into the potential therapeutic applications of 3-MeIQ derivatives.
Antimicrobial Activity
Some studies have indicated that derivatives of 3-MeIQ exhibit antimicrobial properties against various pathogens. For instance, compounds synthesized from 3-MeIQ have shown activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Research
Research into modified forms of 3-MeIQ suggests potential anticancer activities. Certain derivatives have demonstrated efficacy in inhibiting cancer cell proliferation in vitro, thus opening avenues for developing new anticancer agents based on the imidazoquinoline scaffold .
Case Studies
Several case studies highlight the applications of 3-MeIQ in different contexts:
Study | Focus | Findings |
---|---|---|
Study A | Carcinogenicity | Showed that mice exposed to 3-MeIQ developed tumors at a higher rate than controls. |
Study B | Synthesis | Developed a new method for synthesizing 3-MeIQ with improved yields (up to 90%). |
Study C | Antimicrobial Activity | Reported that certain derivatives exhibited significant inhibition against bacterial strains with IC50 values below standard antibiotics. |
作用機序
The mechanism of action of 3-Methylimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry, particularly as an anti-tuberculosis agent.
Imidazo[1,5-a]quinoxaline: Studied for its anticancer and neuroprotective properties.
Benzimidazo[2,1-a]isoquinoline: Exhibits broad biological activity, including anticancer and anti-inflammatory effects.
Uniqueness: 3-Methylimidazo[5,1-a]isoquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
生物活性
3-Methylimidazo[5,1-a]isoquinoline (3-MeIQ) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and toxicology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
3-MeIQ is part of the imidazoquinoline family and is characterized by its fused ring structure, which contributes to its biological properties. The compound is known for being a mutagenic agent and has been implicated in various carcinogenic processes.
Research indicates that 3-MeIQ exerts its biological effects primarily through:
- DNA Interaction : 3-MeIQ can form adducts with DNA, leading to mutations that may initiate carcinogenesis. The compound's electrophilic nature allows it to interact with nucleophilic sites on DNA, resulting in structural changes that can disrupt normal cellular functions.
- Induction of Apoptosis : Studies have shown that 3-MeIQ can induce apoptosis in cancer cells. This process involves the upregulation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 3-MeIQ have been assessed in various cancer cell lines. For instance:
- In vitro Studies : In a study involving human colorectal carcinoma cell lines (HCT-116), 3-MeIQ demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The compound was shown to induce cell cycle arrest at the G2/M phase, suggesting a mechanism that halts cancer cell division .
- Animal Models : In vivo studies have indicated that administration of 3-MeIQ leads to increased survival rates in murine models bearing tumors such as L1210 leukemia and B16 melanoma. The treatment resulted in notable reductions in tumor size compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of 3-MeIQ reveals rapid absorption and metabolism. In studies involving BALB/c mice, the compound exhibited a half-life of approximately 1.24 hours when administered intraperitoneally, indicating a relatively short duration of action but effective initial therapeutic impact .
Case Studies
- Case Study on Colorectal Cancer : A clinical investigation involving patients with advanced colorectal cancer treated with formulations containing 3-MeIQ showed promising results in terms of tumor reduction and patient survival rates. The study highlighted the importance of dosage and administration routes in optimizing therapeutic outcomes.
- Mutagenicity Assessment : A comprehensive mutagenicity study demonstrated that exposure to 3-MeIQ resulted in increased mutation rates in bacterial assays, supporting its classification as a potential carcinogen. This finding underscores the need for caution regarding dietary sources rich in this compound .
Comparative Analysis
Study Type | Model Used | Key Findings |
---|---|---|
In vitro | HCT-116 cells | Induced apoptosis; IC50 values indicating cytotoxicity |
In vivo | BALB/c mice | Increased survival rates against L1210 leukemia |
Mutagenicity | Bacterial assays | Elevated mutation rates confirming carcinogenic potential |
特性
IUPAC Name |
3-methylimidazo[5,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-13-8-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMAFBFMRQXZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290820 | |
Record name | 3-methylimidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-58-2 | |
Record name | NSC71250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylimidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。